molecular formula C12H9BrFNO3 B12277053 Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B12277053
M. Wt: 314.11 g/mol
InChI Key: UJTCUYFJLWBPJN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS: 2097800-51-4) is an indole-based α-ketoester derivative featuring bromo and fluoro substituents at positions 5 and 7 of the indole ring, respectively . Its molecular formula is C₁₃H₁₀BrFNO₃, with a molecular weight of 328.13 g/mol. The compound is synthesized via electrophilic substitution reactions, typically involving oxalyl chloride or related reagents to introduce the α-ketoester group at the indole C3 position . It serves as a key intermediate in medicinal chemistry for developing autophagy inhibitors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves multi-step organic reactions. A common approach might include:

    Bromination and Fluorination: Introduction of bromine and fluorine atoms to the indole ring through electrophilic aromatic substitution.

    Esterification: Formation of the ethyl ester group via esterification reactions.

    Oxidation: Introduction of the oxo group through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while reduction might produce an alcohol.

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 2-(5-bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves multi-step processes. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, starting materials such as 5-bromoindole-3-carboxaldehyde and ethyl acetoacetate are used. The reaction is generally carried out in ethanol at elevated temperatures (around 60°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, continuous flow reactors are employed to scale up production while maintaining control over reaction conditions. This approach enhances yield and purity by allowing precise adjustments to temperature, pressure, and reactant concentrations, thereby improving overall efficiency and reducing the risk of human error.

Medicinal Chemistry

This compound is investigated as a lead compound for developing new therapeutic agents targeting various diseases. Its structural characteristics may influence biological activity, making it a valuable candidate in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies utilizing the disc diffusion method show that this compound outperforms standard antibiotics like Gentamicin against various pathogens. This suggests its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary findings suggest that this compound possesses anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. Comparative studies indicate that it may have similar or superior efficacy compared to established chemotherapeutic agents.

Chemical Biology

This compound is utilized in studies focused on understanding its interaction with biological targets. The unique combination of bromine and fluorine may enhance its reactivity and selectivity, influencing its efficacy as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of bromine and fluorine may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: Not specified)

  • Structure : Lacks the 7-fluoro substituent.
  • Synthesis: Prepared via oxalyl chloride and ethanol, yielding 86% .

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate (CAS: 199603-85-5)

  • Structure : Fluoro substituent at indole C4 instead of C5.
  • Molecular Weight: 259.22 g/mol (C₁₂H₁₀FNO₃) .
  • Implication : The C4-fluoro substitution may sterically hinder interactions at the indole ring’s N1 position, affecting binding in biological targets .

Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate (CAS: 63352-97-6)

  • Structure : Bromo substituent at C7 instead of C3.
  • Synthesis : Similar methodology but with bromine at C7 .
  • Reactivity : Bromine at C7 may direct electrophilic substitutions differently compared to C5-bromo analogs.

Halogen and Functional Group Variations

Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS: 2097800-17-2)

  • Structure : Methyl ester instead of ethyl ester.
  • Molecular Weight: 314.10 g/mol (C₁₁H₇BrFNO₃) .
  • Impact : The methyl group may reduce solubility in polar solvents compared to the ethyl analog.

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate (CAS: 2097800-39-8)

  • Structure : Bromo at C6 and methyl at C4.
  • Molecular Weight: 310.14 g/mol (C₁₃H₁₂BrNO₃) .
  • Biological Relevance : The methyl group could enhance lipophilicity, influencing membrane permeability in drug design.

Non-Indole α-Ketoesters

Ethyl 2-(4-(4-Chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate

  • Structure : Triazole core instead of indole.
  • Application : Demonstrates how heterocycle choice dictates solid-state packing and solubility .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2097800-51-4 C₁₃H₁₀BrFNO₃ 328.13 5-Br, 7-F
Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate 199603-85-5 C₁₂H₁₀FNO₃ 259.22 4-F
Ethyl 2-(7-Bromo-3-indolyl)-2-oxoacetate 63352-97-6 C₁₂H₁₀BrNO₃ 304.13 7-Br
Mthis compound 2097800-17-2 C₁₁H₇BrFNO₃ 314.10 5-Br, 7-F, methyl ester

Key Research Findings

  • Electronic Effects: The 7-fluoro substituent in this compound enhances electron-deficient character at the indole ring, favoring nucleophilic aromatic substitutions compared to non-fluorinated analogs .
  • Biological Activity : Bromine at C5 and fluorine at C7 may synergistically improve binding to hydrophobic pockets in target proteins, as seen in related HIV-1 entry inhibitors .
  • Solubility : Ethyl esters generally exhibit better solubility in organic solvents than methyl esters, critical for reaction workup and purification .

Biological Activity

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which may enhance its reactivity and selectivity towards biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique indole ring with a bromo and a fluoro substituent. This structural configuration is significant as it influences the compound's interaction with biological systems.

Property Details
Molecular Formula C₁₃H₈BrFNO₃
Molecular Weight 303.1 g/mol
Functional Groups Indole, 2-oxoacetate
Halogen Substituents Bromine (Br), Fluorine (F)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : this compound has been shown to trigger programmed cell death in cancer cells, potentially enhancing its anticancer properties .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives, including this compound, possess anticancer properties. The structural features contribute to their ability to induce apoptosis in various cancer cell lines. For instance, preliminary data suggest that this compound can effectively inhibit the proliferation of certain cancer cells through apoptosis induction mechanisms .

Antimicrobial Effects

This compound has also shown potential antimicrobial activity against various bacterial strains. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays:

Organism Tested MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound Name Key Features Unique Aspects
Ethyl 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetateContains chlorine instead of bromineDifferent reactivity profile
Ethyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetateSimilar structure but lacks bromineFluorine may enhance lipophilicity
Ethyl 2-(5-Methyl-1H-indol-3-yl)-2-oxoacetateMethyl group affects steric propertiesAlters reactivity compared to halogenated analogs

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Cancer Therapeutics : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Development : Research focused on the compound's antibacterial properties indicates that it could be developed into a new class of antibiotics targeting resistant bacterial strains.
  • Synergistic Effects : Preliminary findings suggest that combining this compound with existing antibiotics may enhance their efficacy, offering a promising approach to overcoming antibiotic resistance .

Properties

Molecular Formula

C12H9BrFNO3

Molecular Weight

314.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11(16)8-5-15-10-7(8)3-6(13)4-9(10)14/h3-5,15H,2H2,1H3

InChI Key

UJTCUYFJLWBPJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

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